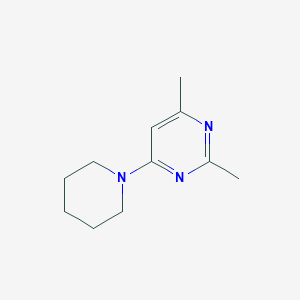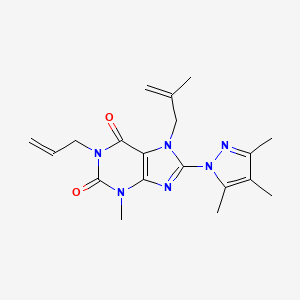![molecular formula C18H16ClN3O5S B2536231 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 438031-01-7](/img/structure/B2536231.png)
2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzoic acid moiety, which is a carboxylic acid with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized by the reaction of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-formylbenzoic acid in methanol solution .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar amide group. This group forms dimers through N-H⋯O hydrogen bonding to an adjoining molecule. As a result of steric repulsion, the amide group is rotated with respect to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl ring .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Intermolecular Interactions and Structural Analysis : Research on compounds structurally related to 2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid includes synthesis, X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies help in understanding the crystal packing, stabilized mainly by hydrogen bonds and electrostatic energy contributions in similar antipyrine derivatives (Saeed et al., 2020).
Biological Activities
- Antibacterial Properties : Compounds containing a structure similar to this compound have been found to exhibit moderate to good antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. These findings highlight the potential of such compounds in antimicrobial applications (Asiri & Khan, 2010).
Material Science and Chemistry
Synthesis of Heterocyclic Compounds : Derivatives of compounds structurally related to this compound have been used in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These synthetic pathways offer insights into the versatility of such compounds in creating a wide range of chemical structures (Fadda et al., 2012).
Optical and Electronic Properties : Studies on thin films of antipyrine derivatives, which are structurally related to this compound, reveal their potential in optical applications. The research focuses on their optical absorption and refraction properties, highlighting their potential use in materials science (El-Ghamaz et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-11-16(17(23)22(21(11)2)12-6-4-3-5-7-12)20-28(26,27)13-8-9-15(19)14(10-13)18(24)25/h3-10,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCQEVXIYKVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)

![Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2536158.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)
![6-Chloro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2536162.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)



![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2536170.png)
![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)